molecular formula C8H20N+ B8487423 Dibutylazanium

Dibutylazanium

Cat. No. B8487423
M. Wt: 130.25 g/mol
InChI Key: JQVDAXLFBXTEQA-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04863984

Procedure details

A series of di-n-butyl ammonium salts were prepared utilizing an absolute ethanol solution of di-N-butylamine. In preparing di-n-butylammonium bromide, hydrogen bromide gas was introduced into a solution of 585 grams of di-n-butylamine in absolute ethanol until the solution was saturated. The reaction vessel was in an ice bath during the addition. The solution was then treated with ether followed by further cooling to induce crystallization. The product was isolated by filtration, washed thoroughly with ether, and dried for about 12 hours in a vacuum oven (80° C. at about 15 torr). There was obtained an 83.7% yield of di-n-butylammonium bromide, MP 295°-296.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
585 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][NH:5][CH2:6][CH2:7][CH2:8][CH3:9].[Br-:10].[CH2:11]([NH2+:15][CH2:16][CH2:17][CH2:18][CH3:19])[CH2:12][CH2:13][CH3:14].Br.CCOCC>C(O)C>[CH2:4]([NH2+:5][CH2:6][CH2:7][CH2:8][CH3:9])[CH2:3][CH2:2][CH3:1].[Br-:10].[CH2:11]([NH2+:15][CH2:16][CH2:17][CH2:18][CH3:19])[CH2:12][CH2:13][CH3:14] |f:1.2,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCNCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].C(CCC)[NH2+]CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Three
Name
Quantity
585 g
Type
reactant
Smiles
C(CCC)NCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction vessel was in an ice bath during the addition
TEMPERATURE
Type
TEMPERATURE
Details
by further cooling
CUSTOM
Type
CUSTOM
Details
crystallization
CUSTOM
Type
CUSTOM
Details
The product was isolated by filtration
WASH
Type
WASH
Details
washed thoroughly with ether
CUSTOM
Type
CUSTOM
Details
dried for about 12 hours in a vacuum oven (80° C. at about 15 torr)
Duration
12 h

Outcomes

Product
Name
Type
product
Smiles
C(CCC)[NH2+]CCCC
Name
Type
product
Smiles
[Br-].C(CCC)[NH2+]CCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04863984

Procedure details

A series of di-n-butyl ammonium salts were prepared utilizing an absolute ethanol solution of di-N-butylamine. In preparing di-n-butylammonium bromide, hydrogen bromide gas was introduced into a solution of 585 grams of di-n-butylamine in absolute ethanol until the solution was saturated. The reaction vessel was in an ice bath during the addition. The solution was then treated with ether followed by further cooling to induce crystallization. The product was isolated by filtration, washed thoroughly with ether, and dried for about 12 hours in a vacuum oven (80° C. at about 15 torr). There was obtained an 83.7% yield of di-n-butylammonium bromide, MP 295°-296.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
585 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][NH:5][CH2:6][CH2:7][CH2:8][CH3:9].[Br-:10].[CH2:11]([NH2+:15][CH2:16][CH2:17][CH2:18][CH3:19])[CH2:12][CH2:13][CH3:14].Br.CCOCC>C(O)C>[CH2:4]([NH2+:5][CH2:6][CH2:7][CH2:8][CH3:9])[CH2:3][CH2:2][CH3:1].[Br-:10].[CH2:11]([NH2+:15][CH2:16][CH2:17][CH2:18][CH3:19])[CH2:12][CH2:13][CH3:14] |f:1.2,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCNCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].C(CCC)[NH2+]CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Three
Name
Quantity
585 g
Type
reactant
Smiles
C(CCC)NCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction vessel was in an ice bath during the addition
TEMPERATURE
Type
TEMPERATURE
Details
by further cooling
CUSTOM
Type
CUSTOM
Details
crystallization
CUSTOM
Type
CUSTOM
Details
The product was isolated by filtration
WASH
Type
WASH
Details
washed thoroughly with ether
CUSTOM
Type
CUSTOM
Details
dried for about 12 hours in a vacuum oven (80° C. at about 15 torr)
Duration
12 h

Outcomes

Product
Name
Type
product
Smiles
C(CCC)[NH2+]CCCC
Name
Type
product
Smiles
[Br-].C(CCC)[NH2+]CCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.